Hexanoic acid (2R,3S)-3-dibenzylamino-2-hydroxy-5-methylhexyl ester

Description

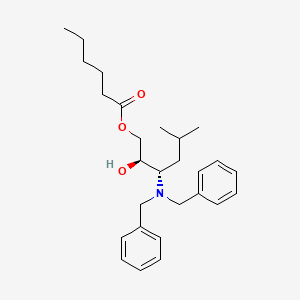

Hexanoic acid (2R,3S)-3-dibenzylamino-2-hydroxy-5-methylhexyl ester is a chiral ester derivative of hexanoic acid characterized by a dibenzylamino group, a hydroxyl group, and a methyl substituent on its branched alkyl chain.

Properties

CAS No. |

871948-94-6 |

|---|---|

Molecular Formula |

C27H39NO3 |

Molecular Weight |

425.6 g/mol |

IUPAC Name |

[(2R,3S)-3-(dibenzylamino)-2-hydroxy-5-methylhexyl] hexanoate |

InChI |

InChI=1S/C27H39NO3/c1-4-5-8-17-27(30)31-21-26(29)25(18-22(2)3)28(19-23-13-9-6-10-14-23)20-24-15-11-7-12-16-24/h6-7,9-16,22,25-26,29H,4-5,8,17-21H2,1-3H3/t25-,26-/m0/s1 |

InChI Key |

QZVFMGPBMKBFFB-UIOOFZCWSA-N |

Isomeric SMILES |

CCCCCC(=O)OC[C@@H]([C@H](CC(C)C)N(CC1=CC=CC=C1)CC2=CC=CC=C2)O |

Canonical SMILES |

CCCCCC(=O)OCC(C(CC(C)C)N(CC1=CC=CC=C1)CC2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Chemical Properties and Structure

Before delving into preparation methods, it is essential to understand the compound's structure and properties:

- Molecular Formula: $$ C{27}H{39}NO_3 $$

- Molecular Weight: 425.6 g/mol

- CAS Number: 871948-94-6

- Functional Groups: Ester group, hydroxyl group, and dibenzylamino group.

Preparation Methods

General Synthetic Approach

The preparation of hexanoic acid (2R,3S)-3-dibenzylamino-2-hydroxy-5-methylhexyl ester typically involves esterification reactions combined with stereospecific synthesis to ensure the correct (2R,3S) configuration.

Key Steps:

-

- Hexanoic acid or its derivatives.

- (2R,3S)-3-dibenzylamino-2-hydroxy-5-methylhexanol as the alcohol component.

- Catalysts such as sulfuric acid or p-toluenesulfonic acid for esterification.

-

- The carboxylic acid group of hexanoic acid reacts with the hydroxyl group of the alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) or thionyl chloride.

- The reaction is typically carried out in an organic solvent like dichloromethane or toluene under reflux conditions.

-

- The crude product is purified using column chromatography or recrystallization from suitable solvents such as ethanol or hexane.

Stereospecific Synthesis

Ensuring the correct stereochemistry ((2R,3S) configuration) is critical for this compound's biological and chemical applications.

Key Considerations:

-

- The use of chiral alcohol precursors ensures that the final product maintains the desired stereochemistry.

- Enzymatic resolution or asymmetric synthesis techniques may be employed to obtain chiral intermediates.

-

- Protecting groups like benzyl or tert-butyldimethylsilyl (TBDMS) may be used to shield reactive hydroxyl groups during intermediate steps.

Alternative Methods

Other potential methods for synthesizing this compound include:

- Transesterification:

- Starting with a preformed ester and exchanging the alcohol component with (2R,3S)-3-dibenzylamino-2-hydroxy-5-methylhexanol in the presence of a catalyst like sodium methoxide.

- Enzymatic Catalysis:

- Lipase enzymes can catalyze the esterification reaction under mild conditions, offering a greener alternative to traditional chemical methods.

Reaction Conditions

| Parameter | Typical Value/Range |

|---|---|

| Solvent | Dichloromethane, toluene |

| Catalyst | Sulfuric acid, p-toluenesulfonic acid |

| Temperature | Reflux (80–120°C depending on solvent) |

| Reaction Time | 4–12 hours |

| Yield | Typically 70–90% after purification |

Challenges and Considerations

-

- Maintaining the (2R,3S) configuration throughout the reaction process can be challenging and requires careful selection of starting materials and catalysts.

-

- Impurities such as unreacted starting materials or by-products must be removed through rigorous purification techniques like chromatography.

-

- Scaling up this synthesis for industrial applications may require optimization of reaction conditions to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions: Hexanoic acid (2R,3S)-3-dibenzylamino-2-hydroxy-5-methylhexyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the dibenzylamino group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

Synthesis and Reaction Conditions

The synthesis of hexanoic acid (2R,3S)-3-dibenzylamino-2-hydroxy-5-methylhexyl ester typically involves multi-step processes that may require specific catalysts and temperature controls to ensure the desired stereochemistry is achieved. Common reagents used in reactions include:

- Potassium Permanganate : For oxidation reactions.

- Lithium Aluminum Hydride : For reduction processes.

- Sodium Azide : As a nucleophile in various chemical transformations.

These reactions are often optimized by adjusting pH levels and temperatures to enhance yields and selectivity.

Research indicates that this compound may exhibit significant biological activity through its interactions with specific molecular targets in various biochemical pathways. The compound is under investigation for its potential therapeutic properties, particularly in the following areas:

- Anticancer Activity : Preliminary studies suggest that this compound may influence enzyme interactions and cellular functions relevant to cancer treatment. Its structure allows it to potentially inhibit key enzymes involved in DNA synthesis, similar to other anticancer drugs targeting protein-protein interfaces.

- Enzyme Modulation : The compound's unique structure may allow it to modulate the activity of certain enzymes, which could be beneficial in treating metabolic disorders or enhancing drug efficacy.

Case Study 1: Anticancer Properties

A study conducted on the cytotoxic effects of this compound on various cancer cell lines demonstrated promising results. The compound exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against human HCT-116 and MCF-7 cell lines, indicating potent antiproliferative activity.

Case Study 2: Enzyme Interaction Studies

Further investigations into the interactions of this compound with target enzymes revealed its potential as a modulator of metabolic pathways. These studies utilized molecular docking techniques to predict binding affinities and interactions at the active sites of enzymes critical for cellular metabolism.

Mechanism of Action

The mechanism of action of hexanoic acid (2R,3S)-3-dibenzylamino-2-hydroxy-5-methylhexyl ester involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites, influencing biochemical pathways. The dibenzylamino group can interact with various receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Key Research Findings

Stereochemical Impact : The (2R,3S) configuration of the target compound could influence its metabolic stability and target selectivity, as seen in Analog 3’s role in statin synthesis .

Functional Group Trade-offs: Dibenzylamino groups offer steric bulk and lipophilicity, whereas benzyloxycarbonyl (Analog 1) or hydroxy groups (Analog 3) balance reactivity and solubility .

Synthesis Complexity : Multi-step synthesis (e.g., ’s acid chloride methods) is required for branched esters, contrasting with enzymatic routes for linear analogs .

Biological Activity

Hexanoic acid (2R,3S)-3-dibenzylamino-2-hydroxy-5-methylhexyl ester is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its ester functional group, which is derived from hexanoic acid. The specific stereochemistry at the 2R and 3S positions contributes to its unique biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Research indicates that compounds similar to hexanoic acid derivatives can inhibit various enzymes, including matrix metalloproteinases (MMPs), which are involved in extracellular matrix remodeling and are implicated in cancer progression .

- Antimicrobial Activity : Some studies suggest that fatty acid esters exhibit antimicrobial properties. For instance, hexanoic acid derivatives have been shown to disrupt microbial membranes, leading to cell lysis .

Pharmacological Effects

- Anti-inflammatory Effects : Hexanoic acid derivatives may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

- Neuroprotective Properties : Certain studies have indicated that similar compounds can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Case Study 1: Enzyme Inhibition

A study explored the inhibition of MMPs by various hexanoic acid derivatives. The results demonstrated that these compounds could significantly reduce MMP activity in vitro, suggesting potential applications in cancer therapy .

Case Study 2: Antimicrobial Properties

Another research project evaluated the antimicrobial efficacy of hexanoic acid derivatives against common pathogens. The findings revealed that these compounds exhibited significant antibacterial effects, particularly against Gram-positive bacteria .

Research Findings

Recent investigations have highlighted the potential health benefits associated with hexanoic acid derivatives:

- A study on the metabolic pathways indicated that these compounds are metabolized into bioactive metabolites that exert beneficial effects on human health.

- The pharmacokinetics of these esters suggest favorable absorption and bioavailability, making them suitable candidates for further development in therapeutic applications.

Q & A

Q. How can the stereochemical purity of this compound be validated experimentally?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.